N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques
The compound has been involved in the synthesis of diverse chemical structures. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving coupling and oxidation reactions (Aleksandrov & El’chaninov, 2017).
Chemical Properties and Reactions
The reactivity of similar compounds is explored in various studies. For example, El’chaninov and Aleksandrov (2017) also investigated the electrophilic substitution reactions of similar compounds (El’chaninov & Aleksandrov, 2017).
Medicinal Chemistry and Biological Activity
Potential as EGFR Inhibitors
Zhang et al. (2017) conducted a study on benzo[d]thiazole-2-carboxamide derivatives, which showed potential as epidermal growth factor receptor (EGFR) inhibitors, particularly in cancer cell lines (Zhang et al., 2017).
Antimicrobial Activity
Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against various microorganisms, suggesting potential medical applications (Cakmak et al., 2022).
Leukotriene B(4) Inhibitory Activity
Kuramoto et al. (2008) prepared derivatives that showed inhibitory activity against leukotriene B(4), with potential implications in cancer treatment (Kuramoto et al., 2008).
Further Research and Development
Molecular Characterization and Biological Activity
Studies like those by Cakmak et al. (2022) offer a detailed analysis of molecular and electronic structures, providing insights for further pharmacological research (Cakmak et al., 2022).
Development of New Drugs
The research by Zhang et al. (2017) is an example of how these compounds can be the basis for designing new drugs, especially in the field of oncology (Zhang et al., 2017).
Mechanism of Action
Mode of Action
It is known that many thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects . These activities are often mediated through interactions with various cellular targets, leading to alterations in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by this compound. Based on the known activities of similar thiazole derivatives, it’s plausible that this compound could affect a variety of biochemical pathways related to microbial growth and proliferation .
Result of Action
Given the known biological activities of similar thiazole derivatives, it’s likely that this compound could have antimicrobial, antifungal, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of n-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide are currently unknown .
Safety and Hazards
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-18-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAILSWUAGQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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